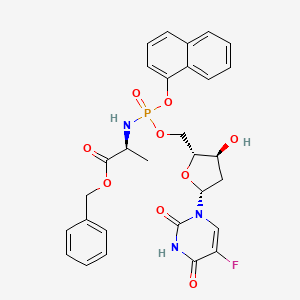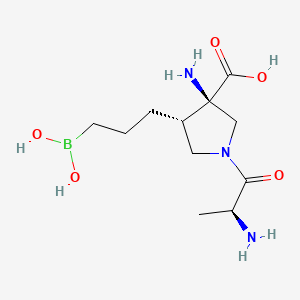
3-O-Metilfluoresceína fosfato sal de ciclohexilamonio
Descripción general
Descripción
3-O-Methylfluorescein phosphate cyclohexylammonium salt, also known as FluoMini-TM or FM1-43, is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules . Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms .
Synthesis Analysis
3-O-Methylfluorescein is an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Molecular Structure Analysis
The molecular formula of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is C27H28NO8P . It has a molecular weight of 525.49 .Chemical Reactions Analysis
3-O-Methylfluorescein Phosphate Cyclohexylammonium Salt is used in fluorimetric studies . It can be used as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .Physical And Chemical Properties Analysis
3-O-Methylfluorescein phosphate cyclohexylammonium salt has a molecular weight of 525.49 . The storage temperature for this compound is -20°C .Aplicaciones Científicas De Investigación
Inhibición del Crecimiento Celular
Se ha demostrado que el compuesto inhibe el crecimiento de células humanas in vitro {svg_1}. Esta propiedad lo convierte en una herramienta valiosa en la investigación del cáncer, donde se puede usar para estudiar los mecanismos de proliferación celular e identificar posibles objetivos para la intervención terapéutica {svg_2}.
Modulación de la Actividad Enzimática
Puede modular la actividad de ciertas enzimas {svg_3}. Esta propiedad se puede utilizar para estudiar las funciones de estas enzimas en varios procesos biológicos y puede tener aplicaciones terapéuticas potenciales {svg_4}.
Estimulación de Células Hematopoyéticas
El compuesto estimula las células hematopoyéticas en ratones {svg_5}. Esta propiedad podría ser útil para el tratamiento de enfermedades inflamatorias, como la artritis o el asma {svg_6}.
Estudios Fluorimétricos
Se utiliza en estudios fluorimétricos {svg_7}. Las propiedades fluorescentes del compuesto lo convierten en una herramienta valiosa para estudiar varios procesos biológicos y químicos {svg_8}.
Síntesis de Nanopartículas Híbridas
Se puede usar como reactivo en la síntesis de nanopartículas híbridas inorgánico-orgánicas multifuncionales a base de fosfato {svg_9}. Estas nanopartículas tienen aplicaciones potenciales en varios campos, incluida la administración de fármacos, el diagnóstico por imágenes y la catálisis {svg_10}.
Mecanismo De Acción
Target of Action
The primary target of 3-O-Methylfluorescein phosphate cyclohexylammonium salt is certain enzymes . It has been shown to modulate the activity of these enzymes .
Mode of Action
The compound interacts with its enzyme targets, leading to a reduction in the frequency of cancer cell proliferation . It also stimulates hematopoietic cells in mice .
Result of Action
The compound has been shown to inhibit the growth of human cells in vitro . It reduces the frequency of cancer cell proliferation and stimulates hematopoietic cells in mice . This suggests that it may be useful for the treatment of inflammatory diseases, such as arthritis or asthma .
Propiedades
IUPAC Name |
cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPHZMRXIHOGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657460 | |
| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21233-09-0 | |
| Record name | 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)


![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)




